Oxazepam monosodium succinate
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Overview
Description
Oxazepam monosodium succinate is a derivative of oxazepam, a benzodiazepine used primarily for its anxiolytic and sedative properties. Benzodiazepines are a class of psychoactive drugs known for their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA(A) receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of oxazepam monosodium succinate involves the acylation of oxazepam with succinic anhydride in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, with the succinic anhydride reacting with the hydroxyl group of oxazepam to form the hemisuccinate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale acylation reactions in a controlled environment to ensure high yield and purity. The process includes the use of aprotic polar solvents and acetic anhydride, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Oxazepam monosodium succinate can undergo various chemical reactions, including:
Oxidation: Oxidative reactions can modify the benzodiazepine ring structure.
Reduction: Reduction reactions can alter the functional groups attached to the benzodiazepine core.
Substitution: Nucleophilic substitution reactions can replace specific substituents on the benzodiazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Oxazepam monosodium succinate has several scientific research applications:
Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
Oxazepam monosodium succinate exerts its effects by potentiating the action of gamma-aminobutyric acid (GABA) at the GABA(A) receptors in the brain . This interaction enhances the inhibitory effects of GABA, leading to reduced neuronal excitability and producing anxiolytic and sedative effects. The compound binds to specific sites on the GABA(A) receptor, causing a conformational change that increases the flow of chloride ions into the neuron, resulting in hyperpolarization and decreased neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its rapid onset of action and used in the treatment of severe anxiety.
Temazepam: Primarily used as a hypnotic agent for the treatment of insomnia.
Uniqueness
Oxazepam monosodium succinate is unique due to its specific chemical structure, which includes a succinate ester moiety. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct from other benzodiazepines .
Properties
CAS No. |
3693-18-3 |
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Molecular Formula |
C19H14ClN2NaO5 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
sodium;4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoate |
InChI |
InChI=1S/C19H15ClN2O5.Na/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24;/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24);/q;+1/p-1 |
InChI Key |
HLXIPDOKNUEODM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)[O-].[Na+] |
Related CAS |
4700-56-5 (Parent) |
Origin of Product |
United States |
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